Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate
Description
Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate (CAS 2169-68-8) is a cyanoacrylate derivative characterized by a propenoate backbone with a 4-chlorophenylamino substituent at the β-position and a cyano group at the α-carbon. This compound serves as a versatile scaffold in organic synthesis and agrochemical development due to its electrophilic α,β-unsaturated ester system, which enables diverse reactions such as nucleophilic additions and cyclizations . Its structural features contribute to biological activity, particularly as an inhibitor of fungal pathogens like Pyricularia oryzae and Botrytis cinerea .
Properties
IUPAC Name |
ethyl (E)-3-(4-chloroanilino)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSIYWETNCLJO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=C(C=C1)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
Substitution of the 4-chlorophenyl group with other halogens or mixed halogens significantly alters electronic properties and bioactivity:
Key Findings :
Substituent Modifications on the Phenyl Ring
Variations in ring substituents influence steric and electronic effects:
Key Findings :
Stereochemical and Conformational Differences
Crystallographic studies reveal critical structural insights:
Key Findings :
- Syn-periplanar conformations maximize orbital overlap, increasing reactivity toward nucleophiles .
- Stereochemical variations (E/Z isomers) impact binding to biological targets; for example, the (Z)-isomer of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate shows distinct activity profiles .
Physical and Chemical Properties
Biological Activity
Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate, a compound with significant potential in medicinal chemistry, has been the subject of various studies exploring its biological activity. This article delves into its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique combination of functional groups, which include an ethyl group, a cyano group, and a chlorophenyl moiety. These structural features contribute to its distinctive chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClN2O2 |
| Molecular Weight | 252.68 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to cell death.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies show that it can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. The proposed mechanism involves the inhibition of specific enzymes associated with cell cycle regulation and apoptosis induction. For instance, it has been found to downregulate cyclin D1 and upregulate p53 expression in cancer cell lines.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in metabolic pathways critical for cell growth and survival. For example:
- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA polymerase and topoisomerase, which are essential for DNA replication and repair.
- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways that regulate cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate | Bromine instead of chlorine | Similar antimicrobial properties; slightly less potent due to steric hindrance. |
| Ethyl 3-[(4-fluorophenyl)amino]-2-cyanoprop-2-enoate | Fluorine atom present | Enhanced solubility; potential for increased bioavailability. |
| Ethyl 3-(4-methylphenyl)amino)-2-cyanoprop-2-enoate | Methyl group present | Altered interaction with biological targets; varying potency against cancer cells. |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
- Cancer Cell Proliferation Inhibition : In a study involving breast cancer cell lines (MCF7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM), highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
